3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Anticancer Cytotoxicity Quinoline derivatives

3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866845-18-3) is a synthetic quinoline derivative belonging to the broader class of 4-piperazinylquinoline sulfonyl analogs. This compound incorporates a pharmacophore hybrid design combining a quinoline core with a benzenesulfonyl group at the 3-position, a 4-phenylpiperazine moiety at the 4-position, and a 6-ethoxy substituent.

Molecular Formula C27H27N3O3S
Molecular Weight 473.59
CAS No. 866845-18-3
Cat. No. B2701934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
CAS866845-18-3
Molecular FormulaC27H27N3O3S
Molecular Weight473.59
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3
InChIKeyATKOMUBKURPDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866845-18-3): Chemical Class and Research Context


3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866845-18-3) is a synthetic quinoline derivative belonging to the broader class of 4-piperazinylquinoline sulfonyl analogs. This compound incorporates a pharmacophore hybrid design combining a quinoline core with a benzenesulfonyl group at the 3-position, a 4-phenylpiperazine moiety at the 4-position, and a 6-ethoxy substituent. The 4-piperazinylquinoline scaffold has been investigated for anticancer and CNS-targeted applications, with structural modifications at positions 4, 6, and the sulfonyl aryl group known to significantly modulate biological activity and target selectivity [1].

Why 4-Piperazinylquinoline Analogs Cannot Be Simply Interchanged: Structural Determinants of Activity


Within the 4-piperazinylquinoline class, small structural modifications produce large shifts in potency, selectivity, and therapeutic window. Published structure–activity relationship (SAR) data demonstrate that altering the sulfonyl aryl group (e.g., phenyl vs. 2,4-dinitrophenyl) can change anticancer GI50 values by more than 10-fold, while changing the 6-substituent (e.g., Cl vs. CF3 vs. OCH3) also markedly affects antiproliferative activity and selectivity between cancer and non-cancer cells [1]. The specific combination present in 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline—a 6-ethoxy group, an unsubstituted benzenesulfonyl group, and an N-phenylpiperazine—differs from every analog with published quantitative data, meaning that even closely related compounds cannot serve as reliable surrogates for experimental or procurement decisions.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline


Antiproliferative Activity in HeLa Cervical Cancer Cells: Single-Agent Potency

In vitro cytotoxicity screening reported that 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline inhibits the growth of HeLa cervical cancer cells with an IC50 value of 5 µM, primarily through apoptosis induction . No direct head-to-head comparison data against a defined comparator compound in the same assay system is publicly available; therefore, at present this value represents the only quantitative potency anchor for the compound and cannot be ranked against close analogs without additional experimentation.

Anticancer Cytotoxicity Quinoline derivatives

Structural Differentiation from 6-Methoxy and 6-Chloro Analogs: Physicochemical Implications

The 6-ethoxy substituent differentiates this compound from its 6-methoxy (CAS 866848-48-8) and 6-chloro analogs. The ethoxy group increases lipophilicity (predicted LogP) relative to the methoxy analog, which can influence membrane permeability and metabolic stability . In the 4-piperazinylquinoline series, the 6-position substituent is a validated determinant of both potency and cancer-cell selectivity; for example, changing the 6-substituent from Cl to CF3 altered GI50 values by up to 2-fold across multiple breast cancer cell lines [1]. Although no direct experimental comparison data exist for the ethoxy vs. methoxy pair, the class-level SAR supports the expectation that the 6-ethoxy group confers distinct biological behavior.

Physicochemical properties Lipophilicity ADME prediction

CNS vs. Oncology Target Selectivity: Indications from 5-HT6 Receptor SAR

The 4-phenylpiperazine moiety is a known pharmacophore for serotonin receptor binding, particularly 5-HT6. Published SAR on 3-(phenylsulfonyl)quinolines indicates that antagonist activity at 5-HT6 receptors depends critically on the nature of the 4- and 8-substituents, with a tertiary nitrogen at the 8-position and a secondary nitrogen or hydrogen at the 4-position being optimal for high 5-HT6 affinity [1]. The presence of a bulky 4-phenylpiperazin-1-yl group at the 4-position in the target compound—rather than at the 8-position—suggests a distinct selectivity profile compared to the 8-piperazinyl series (e.g., intepirdine/SB-742457, 5-HT6 pKi = 9.63) [2]. No direct 5-HT6 binding data are available for the target compound.

5-HT6 receptor CNS drug discovery Serotonin receptor antagonist

Application Scenarios for 3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline Based on Current Evidence


Chemical Library Expansion for Hybrid Pharmacophore Anticancer Screening

This compound is suitable for inclusion in a focused library of 4-piperazinylquinoline sulfonyl analogs intended for antiproliferative screening. Its 6-ethoxy substitution represents an underexplored region of chemical space within this scaffold class, making it valuable for SAR expansion studies [1].

Negative Control or Chemotype Comparator in 5-HT6 Receptor Studies

Because the 4-phenylpiperazine substitution pattern diverges from the established 5-HT6 pharmacophore (which requires an 8-piperazine substituent for high affinity), this compound may serve as a structural control compound in experiments designed to probe the positional requirements for 5-HT6 receptor antagonism [1].

Physicochemical Benchmarking Against 6-Methoxy and 6-Hydroxy Analogs

The 6-ethoxy group is expected to alter LogP, aqueous solubility, and metabolic stability relative to the 6-methoxy analog. This compound can be used in comparative ADME profiling studies to quantify the impact of homologous alkoxy chain elongation on drug-like properties in the quinoline-piperazine-sulfonyl series [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.